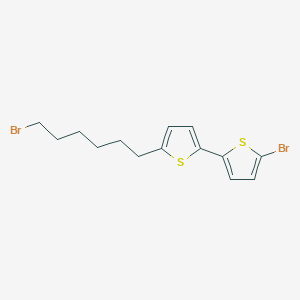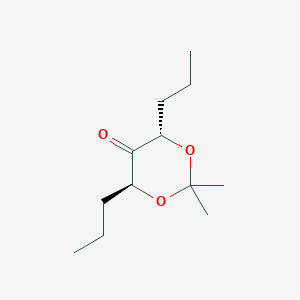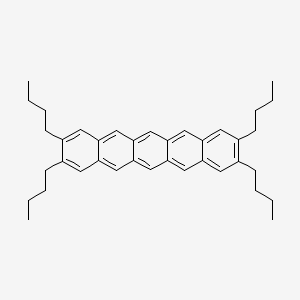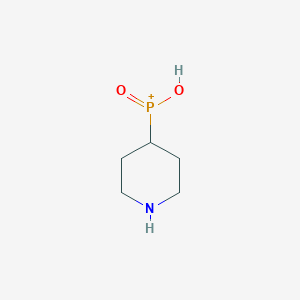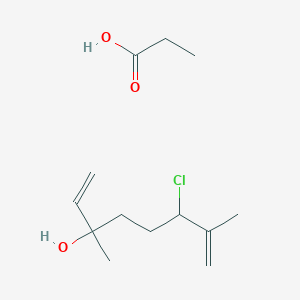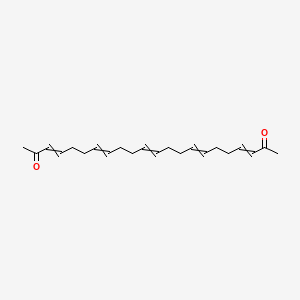
Docosa-3,7,11,15,19-pentaene-2,21-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosa-3,7,11,15,19-pentaene-2,21-dione is an organic compound with the molecular formula C22H32O2 It is characterized by its long carbon chain with multiple conjugated double bonds and two ketone groups at positions 2 and 21
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of docosa-3,7,11,15,19-pentaene-2,21-dione typically involves the use of organic synthesis techniques to construct the long carbon chain with the desired functional groups. One common method involves the use of Wittig reactions to form the conjugated double bonds, followed by oxidation reactions to introduce the ketone groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents, such as pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification methods, such as chromatography, can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Docosa-3,7,11,15,19-pentaene-2,21-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The conjugated double bonds can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Docosa-3,7,11,15,19-pentaene-2,21-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which docosa-3,7,11,15,19-pentaene-2,21-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds and ketone groups allow it to participate in various biochemical pathways, potentially modulating the activity of key proteins and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Docosane: A saturated hydrocarbon with a similar carbon chain length but lacking the conjugated double bonds and ketone groups.
Docosapentaenoic acid: An unsaturated fatty acid with multiple double bonds but different functional groups.
Uniqueness
Docosa-3,7,11,15,19-pentaene-2,21-dione is unique due to its combination of conjugated double bonds and ketone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
397857-11-3 |
|---|---|
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
docosa-3,7,11,15,19-pentaene-2,21-dione |
InChI |
InChI=1S/C22H32O2/c1-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(2)24/h3-4,9-12,17-20H,5-8,13-16H2,1-2H3 |
Clave InChI |
BKXBLXGHDFKYEW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCCC=CCCC=CCCC=CCCC=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
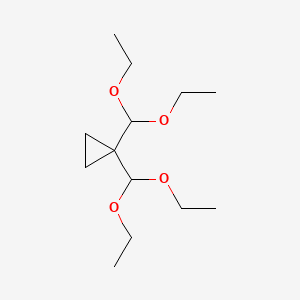
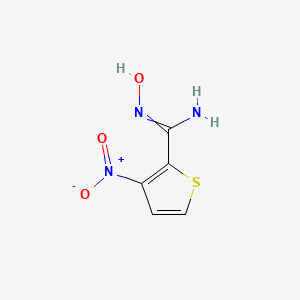
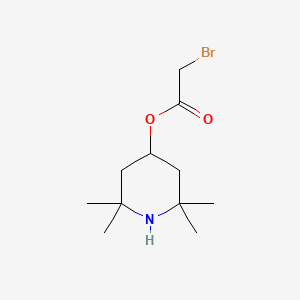
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)

